4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H13N3O2S. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
This compound interacts with its target by inhibiting and replacing PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This interaction inhibits the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleic acids and the growth and division of bacterial cells .
Result of Action
The result of the action of this compound is the inhibition of bacterial DNA growth and cell division . This makes the drug bacteriostatic, meaning it stops bacteria from reproducing, rather than killing them outright .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methyl-2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethazine: Known for its use in veterinary medicine and its mechanism of action similar to that of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide.
Sulfadoxine: Used in combination with other drugs to treat malaria.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylpyridine moiety differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and different pharmacokinetic properties .
Properties
IUPAC Name |
4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQIFSPFDBQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.